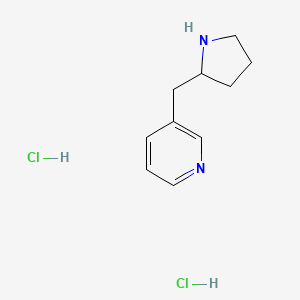

3-Pyrrolidin-2-ylmethylpyridine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVVKNGYBOQTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592086 | |

| Record name | 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003561-86-1 | |

| Record name | 3-[(Pyrrolidin-2-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of 3-Pyrrolidin-2-ylmethylpyridine

An In-depth Technical Guide to the Synthesis of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride

3-Pyrrolidin-2-ylmethylpyridine, a structural analog of nornicotine, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its core structure, featuring a pyridine ring linked to a pyrrolidine moiety at the 2-position, serves as a valuable scaffold for interrogating biological systems, particularly nicotinic acetylcholine receptors (nAChRs). The dihydrochloride salt form enhances aqueous solubility and stability, making it more amenable to pharmaceutical formulation and biological assays.[3]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. We will move beyond simple procedural recitation to dissect the underlying chemical principles, justify methodological choices, and present robust, self-validating protocols. Our focus is on providing a strategic framework for synthesis, encompassing both classical and modern asymmetric approaches.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two principal disconnection strategies for the 3-(pyrrolidin-2-ylmethyl)pyridine scaffold. These strategies form the basis of the most common and effective synthetic routes.

Caption: Retrosynthetic analysis of 3-(pyrrolidin-2-ylmethyl)pyridine.

-

Strategy A focuses on forming the pyrrolidine ring via intramolecular cyclization of a linear amino-ketone precursor, followed by reduction. This is a classic and robust approach.

-

Strategy B involves the catalytic hydrogenation of a pre-formed heteroaromatic system, such as 2-(pyridin-3-yl)pyrrole. This route is often more direct but requires careful selection of catalysts to achieve selective reduction of the pyrrole ring without affecting the pyridine ring.

Pathway I: Catalytic Hydrogenation of Heteroaromatic Precursors

The most direct and atom-economical approach to 3-Pyrrolidin-2-ylmethylpyridine involves the selective hydrogenation of a suitable heteroaromatic precursor. The primary challenge lies in the selective reduction of the electron-rich pyrrole ring in the presence of the more electron-deficient pyridine ring.

Causality of Catalyst Selection

Rhodium-based catalysts are exceptionally well-suited for this transformation.[4] Unlike palladium, which can be poisoned by the nitrogen atoms of the substrate and product, rhodium exhibits high activity and tolerance.[4] The choice of support (e.g., carbon vs. alumina) and reaction conditions (solvent, pressure, temperature) are critical for optimizing yield and selectivity. Acidic conditions are often employed to protonate the pyridine nitrogen, deactivating it towards reduction and enhancing the selectivity for pyrrole ring saturation.[5]

Caption: Workflow for heteroaromatic precursor hydrogenation.

Experimental Protocol: Hydrogenation of 2-(Pyridin-3-yl)pyrrole

This protocol represents a self-validating system for producing the racemic free base.

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-(pyridin-3-yl)pyrrole (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon), add 5% Rhodium on Carbon (Rh/C) (5-10 mol%). The catalyst should be handled carefully as it can be pyrophoric.

-

Solvent Addition: Add anhydrous methanol or acetic acid as the solvent. Acetic acid can enhance selectivity by protonating the pyridine ring.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas (3x), and then pressurize to 10-20 bar. Stir the reaction mixture vigorously at 25-50 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (typically 12-24 hours).

-

Work-up: Depressurize the vessel carefully. Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, typically with a gradient of dichloromethane/methanol/ammonia) to yield pure 3-(pyrrolidin-2-ylmethyl)pyridine.

| Parameter | Condition | Rationale |

| Catalyst | 5% Rh/C | High activity for N-heterocycle reduction, less prone to poisoning than Pd.[4] |

| Pressure | 10-20 bar H₂ | Sufficient pressure to drive the reaction without requiring specialized ultra-high-pressure equipment. |

| Solvent | Methanol or Acetic Acid | Methanol is a good general solvent; acetic acid improves selectivity.[5] |

| Temperature | 25-50 °C | Mild conditions that minimize side reactions and preserve functional group integrity. |

Pathway II: Enantioselective Synthesis via Asymmetric Catalysis

For applications in drug development, obtaining enantiomerically pure material is paramount. Asymmetric synthesis of the pyrrolidine ring is a key strategy. The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, pioneered by Trost, is a state-of-the-art method for constructing chiral pyrrolidines.[6][7]

Mechanistic Principle: Asymmetric [3+2] Cycloaddition

This reaction involves the generation of a palladium-TMM complex, which then undergoes a cycloaddition with an imine derived from 3-pyridinecarboxaldehyde. The enantioselectivity is controlled by a chiral phosphoramidite ligand coordinated to the palladium center.[6][7] The choice of ligand is critical for achieving high enantiomeric excess (ee).

Caption: Enantioselective synthesis via Pd-catalyzed [3+2] cycloaddition.

Experimental Protocol: Asymmetric Cycloaddition

This protocol outlines the key steps for the catalytic, enantioselective construction of the pyrrolidine ring.

-

Imine Formation: Prepare the N-Boc or N-tosyl imine of 3-pyridinecarboxaldehyde in situ or as an isolated intermediate.

-

Catalyst Preparation: In a glovebox, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃) and the chiral phosphoramidite ligand in an anhydrous, degassed solvent like THF or toluene.

-

Reaction Assembly: Add the imine (1.0 eq) to the catalyst solution, followed by the slow addition of the TMM precursor (e.g., 2-(trimethylsilylmethyl)allyl acetate, ~1.2 eq).

-

Cycloaddition: Stir the reaction at the optimized temperature (e.g., 25-45 °C) until completion, monitored by LC-MS.

-

Work-up and Purification: Quench the reaction, perform an extractive work-up, and purify the resulting N-protected pyrrolidine derivative by flash chromatography.

-

Deprotection: Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid; tosyl group under reducing conditions) to yield the enantioenriched free base.

Final Step: Dihydrochloride Salt Formation

The conversion of the free base to its dihydrochloride salt is a critical final step for improving handling, stability, and aqueous solubility.[3] This is a straightforward acid-base reaction.

Protocol: Salt Formation

-

Dissolution: Dissolve the purified 3-(pyrrolidin-2-ylmethyl)pyridine free base (1.0 eq) in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrogen chloride (2.0-2.2 eq) in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a white or off-white solid.

-

Isolation: Continue stirring at 0 °C for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Drying: Wash the filter cake with cold, anhydrous diethyl ether and dry under high vacuum to yield the final this compound.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several effective pathways. The choice between a direct hydrogenation route yielding racemic material and a more complex asymmetric synthesis depends on the specific requirements of the research or development program. For early-stage screening, racemic material from hydrogenation may suffice. However, for progression into preclinical and clinical development, a robust and scalable enantioselective route, such as an asymmetric cycloaddition or the asymmetric hydrogenation of a prochiral enamine intermediate, is essential. Future research will likely focus on developing more efficient and sustainable catalytic systems, particularly for the asymmetric hydrogenation pathway, to further streamline the synthesis of this valuable pharmaceutical intermediate.

References

-

Belluti, F., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. [Link]

-

Recent Advances in the Synthesis of Nicotine and Its Derivatives. (2020). ResearchGate. [Link]

-

Comins, D. L., et al. (2009). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. [Link]

-

Lin, N-H., et al. (1996). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

Erdtman, H., et al. (1963). Synthetic Analogues of Nicotine. III. Acta Chemica Scandinavica. [Link]

-

Synthesis of 2-(3-Pyrrolidinyl)pyridine. (n.d.). PrepChem.com. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

-

3-pyrrolidin-2-yl-pyridine - 5746-86-1, C9H12N2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]

-

Kawasaki, H., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. PMC - PubMed Central. [Link]

-

3-(pyrrolidin-2-yl)pyridine | CAS No:5746-86-1. (n.d.). ZaiQi Bio-Tech. [Link]

-

Azimbaeva, A. T., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Daïch, A., et al. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. PubMed. [Link]

-

Liu, R., et al. (2018). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Angewandte Chemie. [Link]

-

3-(Pyrrolidin-2-yl)pyridine. (n.d.). PubChem. [Link]

-

Chen, Z., et al. (2023). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

-

Ney, J. E., & Wolfe, J. P. (2008). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC - NIH. [Link]

-

Hegedüs, L., & Tungler, A. (2017). Hydrogenation of alcohol pyridines with Rh2O3 catalyst. ResearchGate. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

de la Fuente, M., et al. (1985). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. PubMed. [Link]

-

Szollosi, G., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

-

Dale, H., & Andersson, P. G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Wang, Z., et al. (2023). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

Sources

- 1. 3-(pyrrolidin-2-yl)pyridine| CAS No:5746-86-1|ZaiQi Bio-Tech [chemzq.com]

- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 7. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride and its Analogs: A Scaffold for Neurological Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine and pyridine rings are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The combination of these two heterocycles in the form of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride (CAS No. 1003561-86-1) presents a versatile scaffold with significant potential in the development of novel therapeutics, particularly for neurological disorders. This technical guide provides a comprehensive overview of this compound, its chemical properties, synthesis, analytical characterization, and, by extension, the pharmacological landscape of its structural analogs. The dihydrochloride salt form of this compound enhances its aqueous solubility, making it highly suitable for use in drug formulation and various biological assays[1].

Chemical and Physical Properties

This compound is a solid compound with a molecular formula of C₁₀H₁₄N₂·2HCl and a molecular weight of 235.16 g/mol [1]. The presence of both a basic pyridine ring and a pyrrolidine nitrogen allows for the formation of the dihydrochloride salt, which significantly improves its handling and formulation properties.

| Property | Value | Source |

| CAS Number | 1003561-86-1 | [1] |

| Molecular Formula | C₁₀H₁₄N₂·2HCl | [1] |

| Molecular Weight | 235.16 | [1] |

| Appearance | Solid | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis and Characterization

Hypothetical Synthetic Workflow

Caption: A potential synthetic route to this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the pyridine and pyrrolidine rings and the position of the methylene bridge.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the parent molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method would be employed to assess the purity of the compound and to quantify any impurities. While a specific method for this compound is not published, a starting point for method development could involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[2].

Pharmacological Potential: A Scaffold for CNS Targets

The 3-Pyrrolidin-2-ylmethylpyridine scaffold is structurally related to nicotine and other neurologically active compounds. This suggests its potential to interact with various receptors in the central nervous system (CNS).

Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity to nicotine, which contains a pyridine and a methylpyrrolidine ring, strongly suggests that derivatives of 3-Pyrrolidin-2-ylmethylpyridine could be ligands for nicotinic acetylcholine receptors (nAChRs)[3][4]. These receptors are implicated in a wide range of physiological and pathological processes, including cognition, addiction, and neurodegenerative diseases. The interaction with nAChRs is highly dependent on the stereochemistry and substitution pattern on the pyrrolidine ring[5][6].

Serotonin (5-HT) Receptors

Derivatives of the pyrrolidine-pyridine scaffold have also been investigated as ligands for serotonin receptors. Specifically, certain substituted pyrrolidines have shown high affinity and selectivity for 5-HT₁D and 5-HT₁A receptors, which are targets for the treatment of migraine and anxiety/depression, respectively[7][8]. The indole nucleus in some of these analogs can be seen as a bioisostere of the pyridine ring in the title compound, suggesting a similar potential for interaction with serotonin receptors.

Dopamine Receptors

The pyrrolidine motif is also present in ligands for dopamine receptors. For instance, N-substituted-3-arylpyrrolidines have been explored as D₂/D₃ receptor ligands[9]. The conformation of the pyrrolidine ring and the nature of its substituents are critical for binding affinity and selectivity[9]. The docking of ligands like raclopride, which contains a substituted pyrrolidinylmethyl moiety, into dopamine receptor models highlights the importance of this structural element for receptor interaction[10][11].

Potential CNS Receptor Interactions

Caption: Potential interactions of the 3-Pyrrolidin-2-ylmethylpyridine scaffold with key CNS receptors.

ADME and Toxicological Considerations

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not available, general properties of the pyrrolidine scaffold can be considered. The pyrrolidine ring can influence a drug's pharmacokinetic profile, including its aqueous solubility and metabolic stability[12]. The nitrogen atom can act as a hydrogen bond donor or acceptor, impacting interactions with metabolic enzymes and transporters[12]. It is important to note that the pyrrolidine moiety can potentially be bio-activated to form reactive iminium ions, which could have toxicological implications[12]. Early ADMET profiling is crucial in the development of any new chemical entity containing this scaffold[13][14].

Applications in Research and Drug Discovery

Given its structural features, this compound is a valuable building block for the synthesis of compound libraries targeting CNS disorders. Its utility lies in its potential to serve as a starting point for the development of selective ligands for nAChRs, serotonin, and dopamine receptors. Researchers can utilize this compound in:

-

Lead Generation: As a core scaffold for the synthesis of novel compounds for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: To explore the impact of substitutions on the pyridine and pyrrolidine rings on receptor binding and functional activity.

-

Chemical Biology: As a tool compound to probe the function of specific receptor subtypes in cellular and in vivo models.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.

Conclusion

This compound is a chemical entity with significant potential as a scaffold in medicinal chemistry, particularly for the discovery of new drugs targeting neurological disorders. Its structural relationship to known neuroactive compounds suggests a high likelihood of interaction with key CNS receptors, including nicotinic, serotonergic, and dopaminergic systems. While specific biological data on this compound is limited, the broader class of 2-(pyrrolidinylmethyl)pyridine derivatives represents a promising area for further research and development. This technical guide provides a foundational understanding for scientists and researchers looking to explore the therapeutic potential of this versatile chemical scaffold.

References

-

PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6468. [Link]

-

Glennon, R. A., et al. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of medicinal chemistry, 41(21), 4065–4072. [Link]

-

Xing, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular pharmacology, 98(2), 105–116. [Link]

-

Ahn, K. H., et al. (1999). N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. Bioorganic & medicinal chemistry letters, 9(10), 1379–1384. [Link]

-

Cheung, P. W., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS chemical neuroscience, 9(7), 1783–1795. [Link]

-

Shi, Z., et al. (2007). Ligand Selectivity of D2 Dopamine Receptors Is Modulated by Changes in Local Dynamics Produced by Sodium Binding. Molecular pharmacology, 71(4), 1125–1136. [Link]

-

Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 105(47), 18269–18274. [Link]

-

Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400. [Link]

-

Egbujor, M. C., et al. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). Journal of biomolecular structure & dynamics, 39(15), 5565–5581. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 3. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand Selectivity of D2 Dopamine Receptors Is Modulated by Changes in Local Dynamics Produced by Sodium Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. ADME, DMPK. In vivo studies [chemdiv.com]

- 14. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. For novel compounds such as 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a molecule of interest in neuropharmacology, this process is not merely a procedural checkpoint but a fundamental necessity.[1] Its unique combination of a pyridine and a pyrrolidine ring suggests potential interactions with various biological targets.[1] The dihydrochloride salt form enhances aqueous solubility, a critical attribute for formulation and biological testing.[1] This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in established analytical principles and field-proven methodologies. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a self-validating and robust characterization.

Foundational Analysis: Mass Spectrometry for Molecular Weight and Fragmentation

The initial step in characterizing any new chemical entity is to confirm its molecular weight and gain early insights into its substructures. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this purpose, particularly for a pre-salified compound like our target molecule.

Experimental Protocol: High-Resolution ESI-Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[2]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to ensure accurate mass measurement.

-

Data Acquisition: The sample is introduced into the ESI source. Mass spectra are acquired in positive ion mode, scanning a mass range that encompasses the expected molecular ion. Source parameters, such as spray voltage and capillary temperature, are optimized to achieve a stable signal and minimize in-source fragmentation.[2]

Data Interpretation and Expected Results

The primary objective is to observe the molecular ion ([M+H]⁺) corresponding to the free base form of the molecule (C₉H₁₂N₂). The expected monoisotopic mass of the free base is 148.1000 Da. The high-resolution mass measurement should be within a few parts per million (ppm) of this theoretical value.

| Parameter | Expected Value | Rationale |

| Molecular Formula (Free Base) | C₉H₁₂N₂ | Based on the chemical name. |

| Theoretical Monoisotopic Mass | 148.1000 Da | Calculated for C₉H₁₃N₂⁺. |

| Observed [M+H]⁺ | ~149.1073 Da | Protonated molecular ion. |

| Observed [M+Na]⁺ | ~171.0892 Da | Sodium adduct, common in ESI. |

A challenge in the mass spectrometry of pyrrolidine-containing compounds is the preferential fragmentation of the pyrrolidine ring, which can sometimes lead to a dominant, uninformative fragment ion.[3] To gain more structural information, tandem mass spectrometry (MS/MS) is employed. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and observe characteristic daughter ions.

The Cornerstone of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for elucidating the covalent framework of an organic molecule. For this compound, a suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon atom. The formation of the dihydrochloride salt significantly impacts the chemical shifts of the pyridine ring protons due to the increased positive charge on the nitrogen atom, causing a downfield shift.[4]

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), at a concentration of 5-10 mg/mL. D₂O is often preferred for hydrochloride salts to allow for the exchange of labile N-H protons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve optimal signal dispersion.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

-

Data Interpretation and Expected Spectra

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural fragments of 3-Pyrrolidin-2-ylmethylpyridine. The dihydrochloride form will cause a general downfield shift for all protons, especially those on the pyridine ring.[4]

| Proton/Carbon | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations (COSY, HSQC, HMBC) |

| Pyridine H-2 | ~8.5-8.7 | ~148-150 | COSY to H-4; HMBC to C-3, C-4, C-6 |

| Pyridine H-4 | ~7.8-8.0 | ~138-140 | COSY to H-2, H-5; HMBC to C-2, C-3, C-5, C-6 |

| Pyridine H-5 | ~7.4-7.6 | ~124-126 | COSY to H-4, H-6; HMBC to C-3, C-4, C-6 |

| Pyridine H-6 | ~8.5-8.7 | ~148-150 | COSY to H-5; HMBC to C-2, C-4, C-5 |

| Methylene (-CH₂-) | ~3.0-3.5 | ~40-45 | COSY to Pyrrolidine H-2; HMBC to Pyridine C-3, Pyrrolidine C-2, C-5 |

| Pyrrolidine H-2 | ~3.5-3.8 | ~60-65 | COSY to Methylene, Pyrrolidine H-3; HMBC to Methylene, Pyrrolidine C-3, C-5 |

| Pyrrolidine H-3, H-4 | ~1.8-2.2 | ~25-35 | COSY between H-3, H-4, H-5 |

| Pyrrolidine H-5 | ~3.0-3.4 | ~45-50 | COSY to Pyrrolidine H-4; HMBC to Methylene, Pyrrolidine C-2, C-4 |

The HMBC experiment is particularly critical for connecting the pyridine and pyrrolidine moieties through the methylene bridge.

Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For our target compound, FTIR can confirm the presence of the pyridine and pyrrolidine rings and the N-H bonds in their protonated state.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[2]

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum.[2]

Data Interpretation and Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | N-H stretch | Protonated amines (N⁺-H) |

| 3100-3000 | C-H stretch | Aromatic C-H (pyridine) |

| 2980-2850 | C-H stretch | Aliphatic C-H (pyrrolidine, methylene) |

| ~1600, ~1475 | C=C and C=N stretch | Pyridine ring vibrations[5][6] |

| ~1200 | C-N stretch | C-N bonds in both rings[5] |

The broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the protonated amine hydrochloride salts.

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While the combination of MS and NMR provides the covalent structure, single-crystal X-ray diffraction (SC-XRD) offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[7][8][9][10] This technique is particularly valuable for confirming the stereochemistry (if applicable) and the precise location of the chloride counter-ions relative to the protonated nitrogen atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing a 3D map of electron density. This map is then refined to determine the precise positions of all atoms.[7]

Expected Structural Features

-

Confirmation of the connectivity between the pyridine, methylene, and pyrrolidine units.

-

The relative stereochemistry of the chiral center at the 2-position of the pyrrolidine ring will be definitively established.

-

The positions of the two chloride ions will be located, confirming their association with the protonated nitrogen atoms of the pyridine and pyrrolidine rings.

-

Intermolecular interactions, such as hydrogen bonding between the N⁺-H groups and the chloride ions, will be elucidated.

Synthesis and Visualization of the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as a sequential and complementary series of analyses.

Caption: Workflow for the structural elucidation of this compound.

Conclusion: A Multi-Faceted Approach to Certainty

The structural elucidation of this compound is a multi-step process that relies on the synergistic application of several analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. FTIR spectroscopy offers a rapid screen for key functional groups. NMR spectroscopy, through a combination of 1D and 2D experiments, meticulously maps the covalent framework of the molecule. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By following this comprehensive and self-validating workflow, researchers and drug development professionals can proceed with confidence in the identity and integrity of this promising pharmacological agent.

References

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...

- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.

- Detection of pyridine derivatives by SABRE hyperpolarization at zero field.

- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.

- Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. PubMed.

- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Pyrrolidine. NIST WebBook.

- Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.

- Pyrrolidine. PubChem.

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv

- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.

- FTIR spectrum for Pyridine.

- What does a "Pyridine- FTIR analysis" can tell me?.

- Small molecule crystallography. Excillum.

- Small Molecule X-ray Crystallography.

- This compound. Chem-Impex.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. excillum.com [excillum.com]

- 10. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

A Technical Guide to the Mechanism of Action of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrrolidin-2-ylmethylpyridine, also known as (S)-Nornicotine in its biologically relevant enantiomeric form, is a significant pyridine alkaloid and a primary metabolite of nicotine.[1][2] While its dihydrochloride salt form enhances stability and solubility for experimental use, its core mechanism of action lies in its function as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1][3] These ligand-gated ion channels are critical for synaptic transmission throughout the central and peripheral nervous systems.[4] This guide provides an in-depth analysis of the molecular interactions, signaling cascades, and key experimental methodologies used to characterize the mechanism of action of this compound, positioning it within the broader context of cholinergic pharmacology.

Introduction and Chemical Identity

3-Pyrrolidin-2-ylmethylpyridine is the demethylated analog of nicotine, sharing the core structure of a pyridine ring linked to a pyrrolidine ring.[1][2] It is found naturally in tobacco plants and is also formed metabolically in humans.[2][5] The "(S)" enantiomer is the predominant natural form.[2] For research purposes, it is often supplied as a dihydrochloride salt to improve its handling and formulation properties. Despite its structural similarity to nicotine, nornicotine exhibits distinct pharmacological properties, including high affinity for specific nAChR subtypes.[3] Its primary mechanism of action is the stimulation of nAChRs, which places it in the class of cholinergic agonists.[1]

Core Molecular Mechanism: Agonism at Nicotinic Acetylcholine Receptors (nAChRs)

The principal action of 3-Pyrrolidin-2-ylmethylpyridine is its binding to and activation of nAChRs. These receptors are pentameric, ionotropic channels composed of various subunits (e.g., α, β).[4] The specific subunit composition determines the receptor's pharmacological and physiological properties.

Receptor Subtype Selectivity

Nornicotine demonstrates a notable affinity for the major nAChR subtypes found in the brain, particularly the α4β2 and α7 subtypes.[6][7] The binding occurs at the extracellular domain, at the interface between subunits.[4] Upon binding, the agonist induces a conformational change in the receptor protein. This change leads to the opening of a central, water-filled pore, which is permeable to cations.[4]

Ion Channel Gating and Downstream Signaling

The opening of the nAChR channel allows for a rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), down their electrochemical gradients.[6] This influx has two immediate consequences:

-

Membrane Depolarization: The influx of positive ions causes rapid depolarization of the neuronal membrane, leading to the generation of an excitatory postsynaptic potential (EPSP). This can trigger action potentials and propagate neuronal signaling.

-

Calcium-Mediated Signaling: The influx of Ca2+ acts as a critical second messenger, activating a complex array of intracellular signaling pathways.[6] These include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for modulating cellular functions like survival, gene expression, and synaptic plasticity.[8][9]

Activation of these pathways is linked to the neuroprotective effects observed with long-term nAChR stimulation.[6][8] Furthermore, nAChR activation, particularly on presynaptic terminals, directly modulates the release of various neurotransmitters, including dopamine, a key function shared with nicotine.[3][6]

Figure 1: Signaling pathway of 3-Pyrrolidin-2-ylmethylpyridine at nAChRs.

Experimental Protocols for Mechanistic Elucidation

Characterizing the mechanism of action requires a combination of binding and functional assays. The following protocols are standard methodologies for assessing the interaction of a compound like 3-Pyrrolidin-2-ylmethylpyridine with nAChRs.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for specific nAChR subtypes by measuring its ability to displace a known high-affinity radioligand.[10]

Objective: To quantify the binding affinity of 3-Pyrrolidin-2-ylmethylpyridine for α4β2 and α7 nAChR subtypes.

Materials:

-

Receptor Source: Rat brain tissue homogenate or cell membranes from cell lines expressing specific nAChR subtypes (e.g., IMR-32 cells for α3β4).[11]

-

Radioligand: [³H]Cytisine for α4β2 nAChRs or [³H]methyllycaconitine for α7 nAChRs.[11]

-

Non-specific Binding Competitor: A high concentration of a non-labeled ligand (e.g., 10 µM nicotine or epibatidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[12]

-

Test Compound: 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride dilution series.

-

Instrumentation: Cell harvester, liquid scintillation counter.

Step-by-Step Methodology:

-

Preparation: Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer.[12]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C or 4°C) with gentle agitation to reach equilibrium.[12]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. This separates bound from unbound radioligand.[10][12]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioactivity.[10]

-

Detection: Place filters in scintillation vials with scintillation cocktail, allow to equilibrate, and measure radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[10]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

-

Data Presentation:

| Receptor Subtype | Radioligand | Test Compound Ki (nM) |

| α4β2 | [³H]Cytisine | [Hypothetical Value, e.g., 15.5] |

| α7 | [³H]MLA | [Hypothetical Value, e.g., 89.2] |

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This electrophysiological technique measures the functional activity (agonist potency and efficacy) of the compound by recording ion channel currents in Xenopus oocytes expressing the target receptor.[13][14]

Objective: To determine the EC50 (potency) and maximal response (efficacy) of 3-Pyrrolidin-2-ylmethylpyridine at specific nAChR subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA of the nAChR subunits of interest (e.g., α4 and β2).

-

TEVC amplifier and data acquisition system.[15]

-

Microelectrodes filled with 3 M KCl.[16]

-

Perfusion system with recording solution (e.g., Ringer's solution).

-

Test compound dilution series.

Step-by-Step Methodology:

-

Oocyte Preparation & Injection: Harvest stage V-VI oocytes from Xenopus laevis. Inject oocytes with the cRNA encoding the desired nAChR subunits and incubate for 24-72 hours to allow for receptor expression.[13]

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes: one to measure membrane potential and one to inject current.[16]

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Apply increasing concentrations of 3-Pyrrolidin-2-ylmethylpyridine via the perfusion system.

-

Current Measurement: Record the inward current elicited by the compound at each concentration. The amplitude of the current is proportional to the number of activated nAChR channels.

-

Data Analysis:

-

Normalize the current response at each concentration to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

-

Figure 2: Workflow for characterizing nAChR ligand mechanism of action.

Conclusion

The mechanism of action of this compound is defined by its role as a direct agonist at neuronal nicotinic acetylcholine receptors. Its binding initiates a cascade of events, starting with ion channel opening and membrane depolarization, and extending to the activation of complex intracellular signaling pathways that modulate neuronal activity and survival. The experimental protocols detailed herein—radioligand binding and two-electrode voltage clamp—represent the foundational tools for precisely quantifying the affinity, potency, and efficacy of this and related compounds, providing critical data for drug development and neuropharmacological research.

References

-

Kihara, T., Shimohama, S., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. National Center for Biotechnology Information. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

-

Egleton, R. D., et al. (2021). Acetylcholine in Carcinogenesis and Targeting Cholinergic Receptors in Oncology. ResearchGate. [Link]

-

Takada-Takatori, Y., Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. National Center for Biotechnology Information. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

West, K. A., et al. (2009). Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells. Carcinogenesis, 30(11), 1839–1847. [Link]

-

Wiener, J. J., et al. (2011). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience, 2(7), 386–396. [Link]

-

Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]

-

Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

-

Grokipedia. (n.d.). Nornicotine. Grokipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Nornicotine. PubChem. [Link]

-

Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79–89. [Link]

-

npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. npi electronic. [Link]

-

Guan, B., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nornicotine. Wikipedia. [Link]

-

Therapeutic Target Database. (n.d.). Drug Information. TTD. [Link]

-

Stühmer, W., et al. (1998). Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow. Biophysical Journal, 74(4), 1936–1947. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Nornicotine (HMDB0001126). HMDB. [Link]

-

DrugBank. (n.d.). 3-(1-Methylpyrrolidin-2-Yl)-Pyridine. DrugBank. [Link]

-

Xiong, H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168–180. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. PubChem. [Link]

Sources

- 1. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Nornicotine - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride: A Technical Guide

Introduction

3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is a heterocyclic compound of significant interest in pharmaceutical research and development, particularly in neuropharmacology.[1] Its structure, combining a pyridine ring and a pyrrolidine ring, makes it a valuable building block for synthesizing biologically active molecules.[1] The dihydrochloride salt form enhances its aqueous solubility, a crucial property for drug formulation and biological assays.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and manufacturing settings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of a small molecule like this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet. For the dihydrochloride salt, a heated inlet is necessary to facilitate volatilization and, likely, the loss of HCl.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for small molecules, inducing reproducible fragmentation patterns that are useful for structural elucidation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Caption: General workflow for EI-Mass Spectrometry.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to be dominated by the fragmentation of the free base, 3-Pyrrolidin-2-ylmethylpyridine (C₁₀H₁₄N₂), which has a molecular weight of 162.23 g/mol . The HCl molecules are typically lost during the vaporization and ionization process.

The molecular ion peak (M⁺) for the free base would be observed at m/z 162 . Due to the presence of two nitrogen atoms, this molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several characteristic pathways, primarily involving the cleavage of bonds alpha to the nitrogen atoms and the separation of the two heterocyclic rings.

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum

The protonation of both the pyrrolidine and pyridine nitrogens to form the dihydrochloride salt will result in the appearance of strong, broad absorption bands characteristic of ammonium salts.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Notes |

| 3200-2700 | N⁺-H | Stretching | Very broad and strong absorption, characteristic of secondary and tertiary amine salts. [2][3]This broad envelope is due to hydrogen bonding between the ammonium groups and the chloride anions. |

| 3100-3000 | Aromatic C-H | Stretching | Sharp, medium intensity bands from the pyridine ring. |

| 2980-2850 | Aliphatic C-H | Stretching | Medium to strong bands from the pyrrolidine ring and the methylene bridge. |

| ~1600 | N⁺-H | Bending | A medium to strong band is expected for the N⁺-H bending vibration. |

| 1600-1450 | C=C, C=N | Ring Stretching | Bands associated with the pyridine ring. |

| 1470-1430 | CH₂ | Scissoring | Bending vibrations of the methylene groups in the pyrrolidine ring. |

The most telling feature of the IR spectrum for the dihydrochloride salt will be the very broad and intense absorption in the high-frequency region (3200-2700 cm⁻¹), which is a hallmark of amine hydrochlorides. [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR will provide crucial information about the carbon-hydrogen framework of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or deuterated methanol (CD₃OD), due to the salt's solubility. A small amount of a reference standard like tetramethylsilane (TMS) or a related water-soluble standard is added.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.

Caption: General workflow for NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum

The protonation of the nitrogen atoms will cause a significant downfield shift for the adjacent protons. The spectrum will show signals for the pyridine ring protons, the pyrrolidine ring protons, and the methylene bridge protons.

Predicted ¹H NMR Chemical Shifts:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H | 8.5 - 9.0 | m | The protons on the protonated pyridine ring will be significantly deshielded. |

| Pyrrolidine CH₂ (adjacent to N) | 3.5 - 4.0 | m | These protons are deshielded by the adjacent positively charged nitrogen. |

| Methylene Bridge CH₂ | 3.0 - 3.5 | m | These protons are deshielded by both the pyridine ring and the pyrrolidine nitrogen. |

| Pyrrolidine CH₂ (β and γ to N) | 1.8 - 2.5 | m | These protons are further upfield compared to those adjacent to the nitrogen. |

| N⁺-H | Variable | br s | The chemical shift of the N⁺-H protons is highly dependent on the solvent and concentration. They may exchange with D₂O, leading to their disappearance from the spectrum. |

Interpretation of the ¹³C NMR Spectrum

Similar to the ¹H NMR spectrum, the carbon signals will be shifted downfield upon protonation of the nitrogens.

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C (adjacent to N) | 145 - 155 | Deshielded by the protonated nitrogen. |

| Other Pyridine C | 125 - 140 | Aromatic region. |

| Pyrrolidine C (adjacent to N) | 55 - 65 | Deshielded by the adjacent positively charged nitrogen. |

| Methylene Bridge C | 35 - 45 | |

| Pyrrolidine C (β and γ to N) | 20 - 30 | Aliphatic region. |

Conclusion

This technical guide provides a comprehensive, predictive overview of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and authoritative framework for the characterization of this important pharmaceutical building block. The provided protocols and interpretations will aid researchers in the positive identification and quality control of this compound, facilitating its application in drug discovery and development.

References

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm⁻¹. Canadian Journal of Chemistry, 40(4), 622-634. [Link] [2]2. Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link] [3]7. Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Introduction: The Significance of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride in Research

An In-depth Technical Guide to the Solubility and Stability of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental protocols.

This compound is a heterocyclic compound featuring both a pyridine and a pyrrolidine ring. This structural combination makes it a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel therapeutic agents. Its applications are noted in neuropharmacology, where it serves as a precursor for molecules designed to interact with specific receptors in the central nervous system. The dihydrochloride salt form is intentionally utilized to enhance the compound's aqueous solubility and stability, which are crucial for its application in drug formulation and biological assays.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂·2HCl | |

| Molecular Weight | 235.16 g/mol | |

| Appearance | Solid | |

| Storage Conditions | 0 - 8 °C |

The dihydrochloride salt form suggests that the compound is hygroscopic and possesses enhanced solubility in aqueous solutions compared to its free base.

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The dihydrochloride salt of 3-Pyrrolidin-2-ylmethylpyridine is expected to exhibit good solubility in polar protic solvents, particularly water, due to the ionic nature conferred by the salt.

Theoretical Considerations for Solubility

The presence of two hydrochloride moieties indicates that both the pyridine and pyrrolidine nitrogens are protonated, forming a dicationic species. This ionic character significantly increases the energy required to break the crystal lattice and enhances the favorable interactions with polar solvent molecules, such as water. The solubility will be pH-dependent, with higher solubility expected at lower pH values where the protonated form is stabilized.

Experimental Protocol for Determining Aqueous Solubility

A robust understanding of solubility requires empirical determination. The following protocol outlines a standard shake-flask method for assessing aqueous solubility.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound

-

Deionized water

-

Analytical balance

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid should be clearly visible.

-

Prepare several such samples to ensure reproducibility.

-

-

Equilibration:

-

Place the containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is advisable to use a filter syringe.

-

Centrifuge the withdrawn aliquot at high speed to further remove any suspended solids.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is then calculated based on the dilution factor.

-

Data Analysis: The solubility is typically expressed in mg/mL or mol/L. The experiment should be repeated at different pH values to construct a pH-solubility profile.

Caption: Workflow for determining aqueous solubility.

Stability Profile: Ensuring Compound Integrity

Stability studies are essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, its stability will dictate storage conditions, shelf-life, and compatibility with formulation excipients.

Theoretical Considerations for Stability and Degradation

The structure of 3-Pyrrolidin-2-ylmethylpyridine suggests potential degradation pathways:

-

Oxidation: The pyrrolidine and pyridine rings can be susceptible to oxidation, especially in the presence of trace metals or peroxides.

-

Hydrolysis: While generally stable, aminal-like structures can be susceptible to hydrolysis under extreme pH conditions, although this is less likely for this compound.

-

Photodegradation: Aromatic systems like pyridine can absorb UV light, potentially leading to photodegradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC-UV/MS system

Procedure:

-

Solution State Stressing:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation in Solution: Dissolve the compound in water and heat at a controlled temperature.

-

For each condition, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.

-

-

Solid-State Stressing:

-

Thermal Degradation: Store the solid compound in a calibrated oven at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

Samples should be analyzed at appropriate time points.

-

Analytical Approach:

-

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all significant degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is crucial.

-

Mass spectrometry (MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Caption: Forced degradation study workflow.

Conclusion and Recommendations

This compound is a promising molecule for pharmaceutical research, and a thorough understanding of its solubility and stability is paramount for its successful application. While its dihydrochloride form suggests favorable aqueous solubility, this must be quantitatively confirmed. The inherent stability should be rigorously tested through forced degradation studies to identify potential liabilities and to develop appropriate storage and handling procedures. The recommended storage condition is 0 - 8 °C, which helps to minimize degradation. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important research compound.

References

An In-Depth Technical Guide to Investigating the Biological Targets of 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride

Abstract

3-Pyrrolidin-2-ylmethylpyridine dihydrochloride is a heterocyclic small molecule featuring a pyridine ring linked to a pyrrolidine moiety. This structural motif is of significant interest in neuropharmacology and medicinal chemistry.[1] The dihydrochloride salt form enhances its aqueous solubility, making it highly amenable to a wide range of biological assays.[1] A rigorous analysis of its structure, particularly its close resemblance to nornicotine, a known nicotinic acetylcholine receptor (nAChR) ligand, establishes nAChRs as the primary hypothetical target class.[2] This guide provides a comprehensive, technically-grounded framework for drug discovery and development researchers to systematically identify and validate the biological targets of this compound. We will detail a logical, tiered experimental approach, beginning with the primary hypothesis of nAChR interaction and extending to broader screening paradigms to ensure a complete pharmacological profile. This document outlines not just the "what" but the "why" of each methodological choice, providing detailed, actionable protocols for binding and functional assays, complete with data analysis strategies and visual workflows, to empower researchers in their investigation.

Part 1: Compound Profile & Rationale for Target Investigation

Physicochemical Properties

A foundational understanding of a compound's properties is critical for designing meaningful biological experiments. The key characteristics of this compound are summarized below. The dihydrochloride form is particularly advantageous as it ensures sufficient solubility in aqueous buffers used for most in vitro assays, mitigating potential artifacts from compound precipitation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂·2HCl | [1] |

| Molecular Weight | 235.16 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number (Parent) | 5746-86-1 | [3] |

| Key Structural Features | Pyridine Ring, Pyrrolidine Ring | [1] |

Structural Analysis & Primary Target Hypothesis

The most compelling starting point for identifying a molecule's target is a thorough analysis of its structure in relation to known pharmacophores. 3-Pyrrolidin-2-ylmethylpyridine is structurally analogous to nornicotine , the demethylated metabolite of nicotine.

This striking similarity immediately implicates the nicotinic acetylcholine receptors (nAChRs) as the most probable high-affinity biological targets.[4][5][6] The core pharmacophoric elements that enable interaction with the acetylcholine binding site are present:

-

Pyridine Nitrogen: Functions as a hydrogen bond acceptor, analogous to the carbonyl oxygen in the endogenous ligand, acetylcholine.

-

Pyrrolidine Nitrogen: At physiological pH, this amine is protonated, carrying a positive charge that mimics the quaternary ammonium group of acetylcholine. This cationic center is critical for the cation-π interaction within the nAChR binding pocket.

Based on this robust structural evidence, our investigation will prioritize the comprehensive profiling of this compound against the nAChR family.

Part 2: Primary Target Class - Nicotinic Acetylcholine Receptors (nAChRs)

Overview of nAChR Biology

nAChRs are members of the "Cys-loop" superfamily of pentameric ligand-gated ion channels.[7] Their activation by acetylcholine or other agonists mediates fast synaptic transmission in the central and peripheral nervous systems.

-

Structure: Five subunits arrange around a central ion pore. Each subunit has a large extracellular N-terminal domain (which forms the ligand-binding site), four transmembrane segments, and a short extracellular C-terminus.[7]

-

Diversity: The immense diversity of nAChRs is generated by the combinatorial assembly of different subunits. In mammals, 17 genes encode for nAChR subunits (α1-α10, β1-β4, γ, δ, ε).[4] This results in a wide array of receptor subtypes with distinct pharmacology, kinetics, and anatomical distribution.

-

Classification: They are broadly classified into muscle-type (found at the neuromuscular junction) and neuronal-type receptors.[4]

-

Key Neuronal Subtypes: Within the central nervous system, the most abundant and studied subtypes are the α4β2 * and α7 nAChRs, which are implicated in cognitive function, learning, memory, and addiction.[7][8] The asterisk (*) indicates the potential presence of other accessory subunits in the pentameric arrangement.[7]

Caption: Basic structure of a heteromeric nAChR.

Part 3: Experimental Protocols for Primary Target Validation

A tiered, systematic validation approach is essential. We must first confirm and quantify binding to the target, then elucidate the functional consequence of that binding (i.e., activation or inhibition).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5746-86-1 Cas No. | 3-(Pyrrolidin-2-yl)pyridine | Apollo [store.apolloscientific.co.uk]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. acnp.org [acnp.org]

- 7. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Pyrrolidin-2-ylmethylpyridine Dihydrochloride: A Versatile Scaffold for Neurological Drug Discovery

This guide provides a comprehensive technical overview of 3-Pyrrolidin-2-ylmethylpyridine dihydrochloride, a heterocyclic compound of significant interest to researchers and drug development professionals in neuropharmacology. By combining the structural features of a pyrrolidine ring and a pyridine nucleus, this molecule serves as a valuable building block for the synthesis of novel therapeutic agents targeting the central nervous system. The dihydrochloride salt form enhances its aqueous solubility, facilitating its use in a wide range of biological assays and pharmaceutical formulations.

Introduction: The Significance of the Pyrrolidinyl-Pyridine Moiety

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antiviral, and anticonvulsant properties.[1][2] Similarly, the pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and serve as a versatile scaffold for chemical modification.[3] The combination of these two heterocyclic systems in 3-Pyrrolidin-2-ylmethylpyridine creates a molecule with the potential to interact with various biological targets, most notably nicotinic acetylcholine receptors (nAChRs), due to its structural similarity to nicotine and its metabolites.[4]

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of Nornicotine (Free Base of a Close Analog)

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [5] |

| Molecular Weight | 148.21 g/mol | [5] |

| Boiling Point | 270 °C | [6] |

| logP | 0.17 | [7] |

| pKa | 9.09 (predicted) | [6] |

| Water Solubility | Miscible | [3] |